molecular formula C9H7ClN2O B2821883 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 23275-38-9

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2821883
CAS No.: 23275-38-9
M. Wt: 194.62
InChI Key: AOARXCHKNQKGAI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chlorine atom at the 5th position and a 4-methylphenyl group at the 3rd position of the oxadiazole ring

Preparation Methods

The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with phosphoryl chloride to yield the desired oxadiazole compound. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Chemical Reactions Analysis

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

    Materials Science: Due to its unique electronic properties, it is used in the design of organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

  • 5-Chloro-3-phenyl-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-1,2,4-oxadiazole
  • 5-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Compared to these compounds, this compound is unique due to the presence of both the chlorine atom and the 4-methylphenyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARXCHKNQKGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-38-9
Record name 5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
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